molecular formula C7H13ClO B1625670 5-Methylhexanoyl chloride CAS No. 5699-78-5

5-Methylhexanoyl chloride

Cat. No. B1625670
CAS RN: 5699-78-5
M. Wt: 148.63 g/mol
InChI Key: HLDHFOCXVJJMBT-UHFFFAOYSA-N
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Description

5-Methylhexanoyl chloride is a chemical compound with the molecular formula C7H13ClO . It has an average mass of 148.630 Da and a mono-isotopic mass of 148.065491 Da .


Molecular Structure Analysis

The 5-Methylhexanoyl chloride molecule contains a total of 21 bonds. There are 8 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 acyl halogenide .


Physical And Chemical Properties Analysis

5-Methylhexanoyl chloride has a density of 1.0±0.1 g/cm3, a boiling point of 162.9±8.0 °C at 760 mmHg, and a vapor pressure of 2.1±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 39.9±3.0 kJ/mol and a flash point of 54.9±10.9 °C .

Scientific Research Applications

  • Chemical Properties and Reactions :

    • The study of the relaxational behavior of monohydroxy alcohols, including compounds similar to 5-Methylhexanoyl chloride, using rheology and dielectric spectroscopy, provides insights into the dynamics of these substances under different conditions (Gainaru et al., 2014).
  • Catalysis and Synthesis :

    • Research on the hydrolysis of cellulose dissolved in ionic liquids and catalyzed by mineral acids indicates the formation of primary products like glucose and 5-hydroxymethylfurfural, which are relevant for understanding the reactions of similar compounds (Dee & Bell, 2011).
  • Drug Delivery Systems :

    • The preparation of liposomal delivery systems for compounds structurally similar to 5-Methylhexanoyl chloride, such as 5-MBT, and their in vitro release characteristics offer insights into potential pharmaceutical applications (Pentak et al., 2022).
  • Analytical Chemistry :

    • Development and validation of analytical methods, such as GC-FID, for determining impurities in related compounds like 5-Chlorovaleroyl chloride, are crucial for ensuring the quality of pharmaceutical intermediates (Tang et al., 2010).
  • Environmental Applications :

    • Studies on the anaerobic degradation of hydrocarbons by certain bacteria, and the metabolites produced, including derivatives of hexanoic acid, shed light on environmental remediation processes (Küppers et al., 2019).

properties

IUPAC Name

5-methylhexanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO/c1-6(2)4-3-5-7(8)9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDHFOCXVJJMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546147
Record name 5-Methylhexanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylhexanoyl chloride

CAS RN

5699-78-5
Record name 5-Methylhexanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-methylhexanoic acid (0.53 g, 4 mmole) in dichloromethane was added oxalyl chloride (0.77 g, 6 mmole). The reaction mixture was stirred at room temperature for 2 hours and then evaporated under vacuum to give crude 5-methylhexanoyl chloride. To a solution of 4,4-bis(trifluoromethyl)-2-(4-fluorophenyl)-4,5-dihydro-5-amine-N,N-1,5-dimethyl-1H-imidazole (0.60 g, 1.76 mmole) in dichloromethane (15 mL) was added 5-methylhexanoyl chloride and pyridine (0.42 g, 5 mmole). The reaction mixture was stirred overnight at room temperature under nitrogen. The crude reaction mixture was quenched with water and extracted with ether. The organic layer was washed successively with water, sodium hydroxide (1N) and saturated sodium chloride solution, dried over anhydrous magnesium sulfate and concentrated under vacuum. The residue was purified by flash chromatography eluting with hexane and hexane-ethyl acetate (20:1 to 50:50). The crude product (0.42 g, 85%) was treated with HCl in ether and recrystallized from dichloromethane-methanol-petroleum ether to give the title compound as a white solid: mp 112°-114°; MS m/e 456 (M+ +H); 1H NMR (CDCl3 /TMS) δ 0.90(s,3H,CH3), 0.93(s,3H,CH3), 1.27(m,2H,CH2), 1.67(m,3H,CH2CH), 2.47(m,2H,CH2), 3.00(s,3H,NCH3), 3.23(s,3H,NCH3), 7.03(s,1H,CH), 7.33(m,2H,Harom), 8.00(m,2H,Harom).
Quantity
0.53 g
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reactant
Reaction Step One
Quantity
0.77 g
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reactant
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Quantity
0 (± 1) mol
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
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Synthesis routes and methods III

Procedure details

A mixture of 5-methylhexanoic acid (25 mL, 175 mmol) and thionyl chloride (50 mL, 0.69 mol) was stirred at reflux for 90 minutes. The mixture was concentrated, then distilled at reduced pressure to give the desired product (22.35 g).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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